molecular formula C10H8BrN3O3 B2509242 5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide CAS No. 1396767-42-2

5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide

Cat. No. B2509242
CAS RN: 1396767-42-2
M. Wt: 298.096
InChI Key: ZWRHSLKDMVFABR-UHFFFAOYSA-N
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Description

The compound "5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological and pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar furan carboxamide derivatives and their synthesis, molecular structure, and potential applications in medicine and research.

Synthesis Analysis

The synthesis of furan carboxamide derivatives is well-documented in the literature. For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This method could potentially be adapted for the synthesis of "5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide" by substituting the appropriate aniline derivative.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives can be complex, as seen in the crystal structure analysis of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, which crystallizes in the monoclinic space group and exhibits significant differences in bond angles, possibly due to hybridization effects at the furan atoms . This suggests that "5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide" may also have a complex molecular geometry that could be elucidated through similar crystallographic techniques.

Chemical Reactions Analysis

The chemical reactivity of furan carboxamide derivatives can be inferred from studies on similar compounds. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved multiple steps, including regioselective substitution reactions and bromination . These reactions highlight the potential pathways that could be explored for modifying the "5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide" molecule to enhance its properties or to create new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives are influenced by their molecular structure. For example, the crystal structure of a related compound provided insights into its density and molecular weight . Additionally, the synthesis and characterization of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes involved various analytical techniques, including FT-IR, NMR, and HR-MS, which could be applied to determine the properties of "5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide" .

Scientific Research Applications

Novel Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities with the compound , has demonstrated significant potential as antiprotozoal agents. These compounds, including derivatives synthesized through processes involving bromination and Suzuki coupling, have shown strong DNA affinities and remarkable in vitro and in vivo activities against pathogens like Trypanosoma and Plasmodium falciparum, suggesting a pathway for developing new therapeutic agents for protozoal infections (Ismail et al., 2004).

Efficient Synthesis Methodologies

Efforts in synthesizing structurally related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlight the importance of efficient synthesis methods in medicinal chemistry. These methods enable the creation of moieties that serve as key components in the development of dopamine and serotonin receptor antagonists, showcasing the chemical versatility and potential pharmaceutical applications of compounds related to "5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide" (Hirokawa et al., 2000).

Radioligand Development for PET Imaging

The synthesis of MK-1064 and its derivatives for positron emission tomography (PET) imaging of orexin-2 receptors exemplifies the application of related compounds in the field of diagnostic medicine. These efforts underscore the potential of using structurally similar compounds for developing radioligands that can aid in the imaging and study of specific receptor systems in vivo, enhancing our understanding of various neurological conditions (Gao et al., 2016).

Anti-Bacterial and Anti-Fungal Applications

Research into N-(4-bromophenyl)furan-2-carboxamide analogues has demonstrated significant anti-bacterial activities against clinically isolated drug-resistant bacteria. This line of research not only showcases the therapeutic potential of compounds related to "5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide" but also highlights the ongoing need for new antimicrobial agents in the fight against antibiotic resistance (Siddiqa et al., 2022).

properties

IUPAC Name

5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3/c1-16-10-12-4-6(5-13-10)14-9(15)7-2-3-8(11)17-7/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRHSLKDMVFABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide

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